molecular formula C19H21N5O2S B12141201 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl)aceta mide

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl)aceta mide

Cat. No.: B12141201
M. Wt: 383.5 g/mol
InChI Key: WENLTSOTDNOBHK-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a central 1,2,4-triazole core substituted with:

  • A 4-amino group at position 2.
  • A 3-ethoxyphenyl moiety at position 3.
  • A thioether linkage to an acetamide group, which is further substituted with a 4-methylphenyl ring.

The structural design leverages the 1,2,4-triazole scaffold’s versatility in medicinal chemistry, known for modulating biological activity through substituent variations .

Properties

Molecular Formula

C19H21N5O2S

Molecular Weight

383.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C19H21N5O2S/c1-3-26-16-6-4-5-14(11-16)18-22-23-19(24(18)20)27-12-17(25)21-15-9-7-13(2)8-10-15/h4-11H,3,12,20H2,1-2H3,(H,21,25)

InChI Key

WENLTSOTDNOBHK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by reacting hydrazine with an appropriate nitrile under acidic conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting the triazole derivative with a thiol compound.

    Attachment of the Methylphenyl Group: The final step involves the acylation of the triazole-thioether intermediate with 4-methylphenyl acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones are major products.

    Reduction: Dihydrotriazole derivatives are formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in cellular processes, such as those in the oxidative stress pathway.

    Pathways Involved: It may modulate pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogues lie in:

Position 5 of the triazole ring : Substitutions here modulate electronic and steric properties.

Acetamide aryl group : Affects target engagement and pharmacokinetics.

Additional functional groups : Influence solubility, metabolic stability, and potency.

Pharmacological Insights

  • Anti-inflammatory Activity :

    • AS111 (2-pyridyl variant) outperformed diclofenac in formalin-induced edema models, suggesting that heteroaromatic substituents (e.g., pyridyl) enhance target binding, possibly via π-π interactions or hydrogen bonding .
    • Compound 1 (pyridin-4-yl) showed moderate activity, indicating that substituent positioning (e.g., para vs. ortho) on the triazole ring impacts efficacy .
  • Trifluoromethyl-substituted derivatives (e.g., ) exhibit increased metabolic stability due to the electron-withdrawing nature of CF₃, though this may reduce solubility.
  • Antimicrobial Potential: Tert-butylphenyl and chloro-methylphenyl variants (e.g., ) demonstrated antimicrobial activity, likely due to bulky hydrophobic groups disrupting microbial membranes.

Key Research Findings

Substituent-Driven Activity: Pyridyl and methoxyphenyl groups at position 5 correlate with anti-inflammatory effects, while trifluoromethyl and tert-butyl groups may favor metabolic stability or antimicrobial action .

Synthetic Feasibility :

  • Compounds with ethoxy or methoxy substituents (e.g., ) are synthesized via nucleophilic substitution or Suzuki coupling, while pyridyl derivatives require metal-catalyzed cross-coupling .

Toxicity Considerations: Triazole derivatives generally exhibit low toxicity, as noted in stress-protective studies of sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate .

Biological Activity

The compound 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-methylphenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings related to its biological activity, including synthesis methods, mechanisms of action, and specific case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4OSC_{16}H_{18}N_{4}OS. Its structure features a triazole ring, which is known for its diverse biological activities. The presence of the ethoxyphenyl group and the methylphenyl acetamide moiety contributes to its pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, a common method includes the formation of the triazole ring through cyclization reactions involving thioketones and hydrazines. The following general reaction scheme can be employed:

  • Formation of Triazole : Reacting 3-ethoxyphenyl hydrazine with thioketones.
  • Acetamide Formation : Subsequent acylation with 4-methylphenyl acetic acid derivatives.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

In vitro tests revealed that the compound's Minimum Inhibitory Concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been assessed using several cancer cell lines. Notably, it exhibited cytotoxic effects against:

  • MCF-7 (breast cancer)
  • HCT116 (colon cancer)

Table 1 summarizes the IC50 values for different cancer cell lines:

Cell LineIC50 (µM)
MCF-72.5
HCT1161.9

These results suggest that the compound may inhibit cancer cell proliferation effectively, warranting further investigation into its mechanisms of action.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole moiety plays a crucial role in interacting with biological targets such as enzymes involved in cell division and microbial metabolism.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers showed that derivatives similar to this compound displayed a broad spectrum of antimicrobial activity. The study indicated that modifications to the triazole ring could enhance efficacy against resistant strains .
  • Cytotoxicity Assessment : In another study focusing on anticancer properties, the compound was tested against various cell lines, showing promising results in inhibiting cell growth at low concentrations .

Q & A

Q. Key Reagents :

  • Hydrazine hydrate, 3-ethoxybenzaldehyde, chloroacetamide, potassium carbonate.
  • Solvents: Ethanol, DMF, water.

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for thioether formation .
  • Temperature Control : Maintaining reflux temperatures (70–80°C) prevents side reactions during cyclization .
  • Catalyst Use : Catalytic amounts of KI or phase-transfer agents (e.g., tetrabutylammonium bromide) improve reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .

Q. Example Data :

ParameterOptimal RangeImpact on Yield
Reaction Time2–4 hours>85% yield beyond 2 hours
Solvent (DMF)20–30 mL/mmolPrevents viscosity issues

Basic: What spectroscopic techniques are used to confirm the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.8–4.2 ppm (CH₂ of acetamide), δ 6.5–7.5 ppm (aromatic protons) .
    • ¹³C NMR : Signals at 165–170 ppm (C=O of acetamide), 150–155 ppm (triazole carbons) .
  • IR Spectroscopy : Bands at 1660–1680 cm⁻¹ (C=O stretch), 3300–3500 cm⁻¹ (N-H stretch) .
  • Mass Spectrometry : Molecular ion peak ([M+H]⁺) matches theoretical mass (e.g., m/z 413.2 for C₂₀H₂₂N₅O₂S) .

Q. Table 1: Key Spectral Markers

TechniqueFunctional GroupCharacteristic Signal
¹H NMRCH₂ (thioether)δ 4.0–4.2 (s, 2H)
IRC=O (amide)1675 cm⁻¹

Advanced: How can researchers resolve contradictions in spectral or biological activity data?

Methodological Answer:

  • Spectral Discrepancies :
    • Compare experimental data with computational predictions (e.g., DFT calculations for NMR shifts) .
    • Validate purity via HPLC (≥95% purity threshold) to rule out impurities .
  • Biological Activity Variability :
    • Use standardized assays (e.g., MIC for antimicrobial activity) with positive controls (e.g., fluconazole) .
    • Perform dose-response curves to assess IC₅₀ reproducibility .

Case Study : Conflicting MIC values for antifungal activity were resolved by standardizing inoculum size (1–5 × 10⁵ CFU/mL) and incubation time (24–48 hours) .

Basic: What biological activities are associated with this compound?

Methodological Answer:
Reported activities include:

  • Antimicrobial : MIC values of 8–32 µg/mL against Candida albicans and Staphylococcus aureus .
  • Anticancer : IC₅₀ of 12–25 µM in breast cancer cell lines (MCF-7) via apoptosis induction .
  • Anti-inflammatory : Inhibition of COX-2 (50–70% at 10 µM) in vitro .

Mechanistic Insight : The triazole-thioether moiety enhances membrane permeability and target binding .

Advanced: How should researchers design assays to evaluate its mechanism of action?

Methodological Answer:

  • Target Identification :
    • Use molecular docking (AutoDock Vina) against enzymes like CYP51 (fungal target) or tubulin (anticancer) .
    • Validate with enzyme inhibition assays (e.g., lanosterol demethylase activity for antifungals) .
  • Cellular Assays :
    • Flow cytometry for apoptosis (Annexin V/PI staining) .
    • ROS detection (DCFH-DA probe) to assess oxidative stress .

Controls : Include vehicle (DMSO ≤0.1%) and reference drugs (e.g., doxorubicin for cytotoxicity) .

Basic: What are the proposed reaction mechanisms for key synthetic steps?

Methodological Answer:

  • Triazole Formation : Acid-catalyzed cyclocondensation of thiosemicarbazide with 3-ethoxybenzaldehyde via intermediate hydrazone formation .
  • Thioether Coupling : SN2 displacement of chloroacetamide by triazole-thiolate anion (generated in situ with K₂CO₃) .

Mechanistic Evidence : Kinetic studies show second-order dependence on thiol and chloroacetamide concentrations .

Advanced: How can computational modeling predict its pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use SwissADME or pkCSM to estimate logP (2.5–3.5), bioavailability (≥30%), and CYP450 interactions .
  • Docking Studies : Glide/SP docking with homology models of target proteins (e.g., EGFR kinase) to prioritize in vitro testing .

Q. Example Output :

PropertyPredicted Value
logP3.2
H-bond Acceptors6

Basic: How stable is this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Stable in pH 5–7 (simulated gastric fluid), but hydrolyzes at pH >8 due to amide bond cleavage .
  • Thermal Stability : Decomposes above 200°C (DSC/TGA data). Store at −20°C in inert atmosphere .

Degradation Products : Identified via LC-MS as triazole and acetamide fragments .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Modifiable Sites :

    • 3-Ethoxyphenyl Group : Replace with electron-withdrawing groups (e.g., Cl, NO₂) to enhance antimicrobial activity .
    • 4-Methylphenyl Acetamide : Introduce polar substituents (e.g., OH, NH₂) to improve solubility .
  • SAR Data :

    SubstituentActivity Trend
    -OCH₃↑ Antifungal
    -CF₃↑ Cytotoxicity

Validation : Synthesize analogs (e.g., 3-nitro or 4-fluoro derivatives) and compare bioactivity .

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